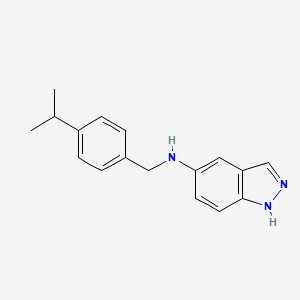

N-(4-isopropylbenzyl)-1H-indazol-5-amine

Description

Properties

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]-1H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-12(2)14-5-3-13(4-6-14)10-18-16-7-8-17-15(9-16)11-19-20-17/h3-9,11-12,18H,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAWLDLWIRTEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-isopropylbenzyl)-1H-indazol-5-amine with analogous indazole derivatives, focusing on structural features, synthesis routes, physicochemical properties, and biological activities.

Structural Analogues

2.1.1. N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine

- Structure : Substituted with a 2-chloropyrimidinyl group instead of 4-isopropylbenzyl.

- Synthesis: Prepared via nucleophilic substitution between 1H-indazol-5-amine and 2,4-dichloropyrimidine in ethanol with triethylamine .

- Lower logP compared to the isopropylbenzyl derivative may reduce membrane permeability but improve aqueous solubility.

- Activity : Used in kinase inhibitors (e.g., Example 19 in demonstrates coupling with boronic acids for Suzuki reactions to generate anticancer candidates) .

2.1.2. N-[1-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1H-indazol-5-amine

- Structure : Features a thiazole-containing substituent.

- Properties : Molecular weight = 258.34 g/mol. The thiazole ring enables π-π stacking and dipole interactions. Lower molecular weight may enhance metabolic stability compared to bulkier substituents .

2.1.3. N-(4-(4-(Trifluoromethoxy)phenyl)pyrimidin-2-yl)-1H-indazol-5-amine

- Structure : Includes a trifluoromethoxy-phenylpyrimidine group.

- Properties: The trifluoromethoxy group is electron-withdrawing, enhancing metabolic stability and altering electronic distribution. This compound (ALL0-2) is noted for kinase inhibition and is used in high-throughput screening .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) | Solubility Profile |

|---|---|---|---|---|

| This compound | ~279.35 | 4-isopropylbenzyl | High (~3.5) | Low aqueous solubility |

| N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine | 245.67 | Chloropyrimidinyl | Moderate (~2.8) | Moderate aqueous solubility |

| N-[1-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1H-indazol-5-amine | 258.34 | Thiazole-ethyl | Moderate (~2.5) | Improved solubility |

| N-(4-(Trifluoromethoxy)phenyl)pyrimidin-2-yl)-1H-indazol-5-amine | ~375.32 | Trifluoromethoxy-pyrimidinyl | High (~3.2) | Low solubility |

Notes:

- The 4-isopropylbenzyl group increases hydrophobicity, favoring tissue penetration but complicating formulation.

- Pyrimidine and thiazole derivatives balance solubility and permeability through polar interactions .

Q & A

Q. What are the recommended synthetic routes for N-(4-isopropylbenzyl)-1H-indazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 1H-indazol-5-amine with a substituted benzyl halide (e.g., 4-isopropylbenzyl chloride) under nucleophilic aromatic substitution conditions. Key steps include:

Q. Example Protocol :

Combine 5-aminoindazole (1 eq), 4-isopropylbenzyl chloride (1.2 eq), and TEA (3 eq) in ethanol.

Reflux for 6–12 hours.

Purify via column chromatography (PE:EA = 3:1).

Yield Optimization : Higher equivalents of benzyl halide (1.5 eq) and microwave-assisted synthesis (140°C, 20 min) can improve yields to >70% .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., isopropylbenzyl CH at δ ~4.5 ppm; indazole aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H] expected at m/z 280.18 (CHN) .

- X-ray Crystallography : Resolves 3D structure and validates stereochemistry if crystalline .

Q. Purity Assessment :

Q. How does the indazole core influence the compound’s reactivity in further functionalization?

Methodological Answer: The indazole NH (position 1) and amine (position 5) are key reactive sites:

- NH Protection : BocO or Fmoc-Cl protects the indazole NH for selective functionalization .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., pyrimidines) at position 5 require Pd(dppf)Cl catalysis .

- Electrophilic Substitution : Nitration or halogenation at position 3/7 is feasible but may require directing groups .

Advanced Research Questions

Q. How can conflicting biological activity data for indazole derivatives be resolved?

Methodological Answer: Contradictions often arise from assay conditions or impurities:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC in anticancer assays) .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates) .

- Target Engagement Studies : SPR or ITC confirms direct binding to proposed targets (e.g., kinases) .

Case Study : A 2023 study found N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine exhibited anticancer activity (IC = 1.2 μM) only after HPLC purification (>99% purity) .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Test degradation in buffers (pH 2–9) via UV-Vis or LC-MS. Indazole derivatives are prone to hydrolysis at pH >8 .

- Light/Temperature : Store at -20°C in amber vials; lyophilization improves long-term stability .

- Prodrug Design : Acetylation of the amine enhances plasma stability (e.g., 80% intact after 24 hours) .

Q. How can computational modeling guide the design of this compound analogs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., PARP-1; ΔG < -8 kcal/mol suggests strong affinity) .

- QSAR Models : Correlate substituent hydrophobicity (logP) with activity; isopropyl groups enhance membrane permeability (clogP ~3.5) .

- MD Simulations : Assess conformational flexibility in solvent (e.g., 100 ns trajectories in GROMACS) .

Q. What are the methodological challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.